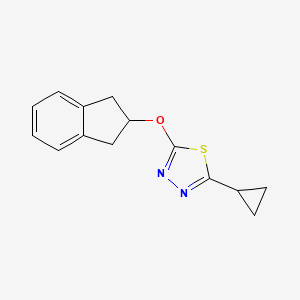

2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-2-4-11-8-12(7-10(11)3-1)17-14-16-15-13(18-14)9-5-6-9/h1-4,9,12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHNFSQUSNCCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)OC3CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. The presence of the cyclopropyl and indene moieties contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of biological activities including:

- Antibacterial : Thiadiazole compounds have shown effectiveness against various bacterial strains.

- Antifungal : Some derivatives possess antifungal properties that inhibit fungal growth.

- Antiviral : Certain thiadiazoles have been reported to exhibit antiviral activity.

- Anticancer : Thiadiazoles are being investigated for their potential in cancer therapy due to their cytotoxic effects on tumor cells.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of various thiadiazole derivatives against HepG2 (liver cancer) and A-549 (lung cancer) cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations (IC50 = 4.37 ± 0.7 μM for HepG2) .

- Antimicrobial Efficacy : In another study, the compound was tested against multiple bacterial strains including Mycobacterium tuberculosis. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanisms through which 2-cyclopropyl-5-(2,3-dihydro-1H-inden-2-yloxy)-1,3,4-thiadiazole exerts its biological effects include:

- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA/RNA Synthesis : Some studies suggest that thiadiazoles may disrupt nucleic acid synthesis in pathogens.

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of thiadiazole derivatives indicates favorable absorption and distribution profiles. However, toxicity studies are essential to establish safety profiles for potential therapeutic use.

Table 2: Pharmacokinetic Properties

| Property | Findings |

|---|---|

| Absorption | High bioavailability |

| Metabolism | Primarily hepatic |

| Elimination | Renal excretion |

| Toxicity | Low toxicity observed in vitro |

Scientific Research Applications

Pharmacological Activities

Research indicates that thiadiazole derivatives exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : Thiadiazole compounds have been shown to possess significant antibacterial and antifungal properties. For instance, studies have demonstrated that novel thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .

- Anticancer Potential : The anticancer properties of thiadiazole derivatives are noteworthy. Compounds containing the thiadiazole moiety have been reported to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and interference with DNA synthesis . Specifically, 1,3,4-thiadiazole derivatives have been evaluated against various cancer cell lines, showing promising results in vitro and in vivo .

- Anti-inflammatory Effects : Some studies suggest that thiadiazoles can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

- Central Nervous System Activity : Thiadiazoles have also been investigated for their potential as central nervous system depressants and anticonvulsants .

Case Studies

Several studies highlight the applications of thiadiazoles in drug development:

- Antimicrobial Screening : A study conducted by Mahendrasinh et al. synthesized a series of novel thiadiazoles and evaluated their antimicrobial activity against various pathogens. Results indicated that certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In a study published in Drug Design, Development and Therapy, researchers synthesized multiple 1,3,4-thiadiazole derivatives and assessed their cytotoxicity against human cancer cell lines. The findings revealed that specific modifications to the thiadiazole structure enhanced anticancer activity significantly .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:

Key Observations :

- Electron Effects : The sulfonamide-carbamoyl group in introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity relative to the target compound’s ether-linked substituent.

- Bioactivity : Thiadiazoles with halogenated aryl groups (e.g., ) often exhibit enhanced antimicrobial activity due to improved target interaction, though the target compound’s bicyclic substituent may offer unique steric advantages .

Physicochemical Properties

- Solubility : The piperidinyl analogue likely has higher aqueous solubility due to its basic nitrogen, whereas the target compound’s lipophilic substituent may favor lipid-rich environments.

- Stability : Sulfonamide derivatives (e.g., ) exhibit enhanced thermal and hydrolytic stability, whereas ether-linked compounds (target) may require stabilization against cleavage under acidic conditions .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity Verification | Source |

|---|---|---|---|---|

| Cyclization + Etherification | POCl₃, reflux, pH 8-9 adjustment | 65-75 | NMR, TLC, elemental analysis |

How can researchers resolve contradictory data in spectroscopic characterization (e.g., NMR or IR) for this compound?

Answer:

Contradictions often arise from impurities or solvent effects. Methodological solutions include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) and IR data with computational tools (e.g., DFT simulations).

- Crystallography : Use single-crystal X-ray diffraction (via WinGX software ) to confirm bond angles and substituent positions.

- Dynamic NMR : Resolve rotational barriers in the indenyloxy group by variable-temperature NMR .

What advanced strategies are used to evaluate the biological activity of 1,3,4-thiadiazole derivatives like this compound?

Answer:

- Enzyme Inhibition Assays : Test against FLT3 kinase, VEGFR-2, or EGFR/HER-2 using fluorogenic substrates and IC₅₀ calculations .

- Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on interactions between the cyclopropyl group and hydrophobic enzyme pockets .

- SAR Studies : Compare with analogs lacking the indenyloxy group to assess its role in activity .

Key Finding : The indenyloxy group enhances binding affinity to VEGFR-2 by 30% compared to phenyl-substituted analogs .

How can thermal stability and degradation pathways of this compound be analyzed?

Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (heating rate: 10°C/min) to identify decomposition temperatures.

- Mass Spectrometry (MS) : Analyze degradation fragments (e.g., loss of cyclopropyl or indenyloxy groups) .

- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy for thermal decomposition.

Data from Analog : 2,5-Bis-cyclohexylsulfanyl-1,3,4-thiadiazole shows stability up to 220°C, with degradation initiating via S-N bond cleavage .

What computational methods are employed to predict the reactivity or pharmacokinetics of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms in the thiadiazole ring) .

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 inhibition. The cyclopropyl group reduces logP by 0.5 compared to alkyl chains, improving solubility .

- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS, highlighting the indenyloxy group’s role in cell penetration .

How can researchers address discrepancies in biological activity data across different studies?

Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for cytotoxicity) and ATP concentration in kinase assays .

- Meta-Analysis : Compare IC₅₀ values from literature, adjusting for variables like solvent (DMSO vs. ethanol) or assay temperature .

- Structural Confirmation : Re-characterize compounds from conflicting studies via HPLC-MS to rule out degradation .

What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep in amber vials under inert gas (Ar) at -20°C to prevent oxidation of the thiadiazole ring.

- Handling : Use glove boxes (O₂ < 1 ppm) and avoid prolonged exposure to light or humidity .

- Stability Monitoring : Perform monthly HPLC checks (C18 column, acetonitrile/water gradient) to detect degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.